molecular formula C7H8N2O3 B1404065 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid CAS No. 1389323-51-6

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Cat. No. B1404065
M. Wt: 168.15 g/mol
InChI Key: HBZDAQAXRCGWBI-UHFFFAOYSA-N
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Description

“1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of oxetane derivatives has been a topic of interest in recent years. Oxetanes, as strained cyclic ethers, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Chemical Reactions Analysis

Oxetanes have been known to undergo various chemical reactions, including ring-opening and ring-expansion reactions .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Oxetane derivatives have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
  • Methods : Numerous studies have been conducted into the synthesis of new oxetane derivatives. These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
  • Results : The applications of oxetane derivatives have driven numerous studies into the synthesis of new oxetane derivatives .

Chemical Space Exploration of Oxetanes

  • Field : Chemical Biology
  • Application : This research focuses on new derivatives bearing an oxetane group to extend accessible chemical space for further identification of kinase inhibitors .
  • Methods : The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .
  • Results : Known as a nonclassical isoster of the carbonyl group, due to its high polarity and great ability to function as an acceptor of hydrogen bond, oxetane seems to be an attractive and underexplored structural motif in medicinal chemistry .

Synthesis of Peptides and Peptidomimetics

  • Field : Biochemistry
  • Application : 4-bromo-1-(oxetan-3-yl)piperidine hydrochloride, an oxetane derivative, is used in the synthesis of peptides and peptidomimetics.
  • Methods : These compounds can be used to study the structure and function of proteins.
  • Results : It is also used in the synthesis of small molecules, which can be used to study the biochemical and physiological properties.

Synthesis of Heterocyclic Amino Acid Derivatives

  • Field : Organic Chemistry
  • Application : Oxetane derivatives are used in the synthesis of new heterocyclic amino acid derivatives .
  • Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Evaluation of Physicochemical Properties

  • Field : Physical Chemistry
  • Application : Oxetane derivatives are evaluated for their physicochemical properties .
  • Methods : The carboxylic acid of 1 is replaced with these four-membered ring heterocycles, resulting in a drastic reduction in acidic character .
  • Results : Sulfone derivative 6 exhibits a pK a value of 9.3, while all other derivatives were found to have pK a values >12 .

Synthesis of Heterocyclic Amino Acid Derivatives

  • Field : Heterocyclic Chemistry
  • Application : Oxetane derivatives are used in the synthesis of new heterocyclic amino acid derivatives .
  • Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Future Directions

Oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties. The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . This suggests that “1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” and similar compounds may have potential applications in medicinal chemistry.

properties

IUPAC Name

1-(oxetan-3-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZDAQAXRCGWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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